molecular formula C8H16ClNO4 B2892553 (3R,4S)-3,4-Dimethoxypiperidine-4-carboxylic acid;hydrochloride CAS No. 2418596-22-0

(3R,4S)-3,4-Dimethoxypiperidine-4-carboxylic acid;hydrochloride

Cat. No. B2892553
CAS RN: 2418596-22-0
M. Wt: 225.67
InChI Key: JTMVXEDFLJXQKE-HNJRQZNRSA-N
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Description

The compound “(3R,4S)-3,4-Dimethoxypiperidine-4-carboxylic acid;hydrochloride” belongs to the class of organic compounds known as piperidines . Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as “(3R,4S)-4-(p-Tolyl)pyrrolidine-3-carboxylic acid hydrochloride” have been synthesized and studied . The synthesis of these types of compounds often involves complex organic reactions .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Unfortunately, specific reaction analyses were not found in the available resources .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, density, and solubility would depend on the molecular structure of the compound. Unfortunately, specific data for this compound were not found .

Scientific Research Applications

Carboxylic Acids in Biological Activity

Natural carboxylic acids are known for their biological activities, suggesting that derivatives like “(3R,4S)-3,4-Dimethoxypiperidine-4-carboxylic acid; hydrochloride” could have potential applications in drug development and other biologically relevant fields. The structure of carboxylic acids influences their antioxidant, antimicrobial, and cytotoxic activities, indicating their potential for the development of new therapeutics and bioactive substances (Godlewska-Żyłkiewicz et al., 2020).

Carboxylic Acids in Industrial Applications

Organic acids, a category to which carboxylic acids belong, have been explored for their roles in industrial cleaning of metals in acidic solutions, indicating their importance in industrial processes and manufacturing. The review of organic acids in acidizing operations highlights their utility in enhancing the efficiency and safety of industrial cleaning processes (Alhamad et al., 2020).

Carboxylic Acids in Biotechnological Routes

The use of lactic acid, a specific example of a carboxylic acid, in biotechnological production from biomass underscores the potential of carboxylic acids in biotechnology. This includes their conversion into various valuable chemicals, suggesting a pathway for the sustainable production of bio-based materials and chemicals from carboxylic acid derivatives (Gao et al., 2011).

Carboxylic Acids in Corrosion Inhibition

Research into organic corrosion inhibitors for industrial applications demonstrates the role of carboxylic acids in protecting metals from corrosion in acidic environments. This application is crucial for the maintenance and longevity of industrial machinery and infrastructure (Goyal et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the biological system in which it is used. Without specific studies or data, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures. For similar compounds, hazard statements include warnings about potential health effects .

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be studied for its potential use in pharmaceuticals, materials science, or other fields .

properties

IUPAC Name

(3R,4S)-3,4-dimethoxypiperidine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4.ClH/c1-12-6-5-9-4-3-8(6,13-2)7(10)11;/h6,9H,3-5H2,1-2H3,(H,10,11);1H/t6-,8+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMVXEDFLJXQKE-HNJRQZNRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CNCCC1(C(=O)O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CNCC[C@]1(C(=O)O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-3,4-Dimethoxypiperidine-4-carboxylic acid;hydrochloride

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